Avenaciolide
説明
特性
IUPAC Name |
3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTQYRQXFPSWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942302 | |
| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26057-70-5, 20223-76-1 | |
| Record name | Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenaciolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Mn(OAc)₃-Mediated Radical Cyclization
The oxidative cyclization of β-keto esters using Mn(OAc)₃- 2H₂O emerged as a robust method for constructing avenaciolide’s bis-lactone framework. This approach leverages manganese(III) acetate’s dual role as an oxidant and radical initiator.
Substrate Design and Reaction Optimization
Key substrates include 4-pentenyl malonates (e.g., 38 ) and Meldrum’s acid derivatives (e.g., 47 ). Reaction conditions and outcomes vary significantly based on substituents:
| Substrate | Conditions | Products (Yield) |
|---|---|---|
| 38 | Mn(OAc)₃, 55°C, 28h | 44 (25%), 45 (56%) |
| 47 | Mn(OAc)₃, 25°C, 2h | 51 (74%), 52 (12%) |
Mechanistic Pathway :
-
Enolate Formation : Deprotonation of β-keto ester generates a Mn(III)-enolate complex.
-
Radical Generation : Single-electron transfer (SET) from enolate to Mn(III) produces a carbon-centered radical.
-
Cyclization : Radical adds to the alkene, forming a γ-lactone via 5-exo-trig or 6-endo-trig pathways.
-
Oxidation : Mn(III) oxidizes the cyclized radical to a carbocation, which undergoes lactonization.
Stereochemical Control :
Role of Copper Co-Catalysts
Copper(II) triflate (Cu(OTf)₂) enhances yields by facilitating radical termination:
Proposed Mechanism :
Cu(II) oxidizes Mn(II) back to Mn(III), sustaining catalytic cycles and minimizing stoichiometric Mn consumption.
Modern Radical-Based Syntheses
Cerium-Mediated Oxidative Lactonization
A 2018 synthesis employed ceric ammonium nitrate (CAN) for one-pot bis-lactonization:
Procedure :
-
Substrate Preparation : Trans-3-hexenoic acid condensed with diazomalonates via Rh₂(OAc)₄-catalyzed cyclopropanation.
-
Oxidative Cyclization : CAN (2.2 equiv) in MeCN at 40°C for 12h.
Outcomes :
-
This compound obtained in 74% yield (5 steps from commercial materials).
-
Non-natural analogue 32 synthesized in 53% yield via analogous route.
Advantages Over Mn(III) Methods :
-
Broader functional group tolerance.
-
Avoids toxic Mn byproducts.
Comparative Analysis of Key Methods
Practical Considerations for Scale-Up
Solvent and Temperature Optimization
-
Mn(OAc)₃ Reactions : Ethanol slows cyclization (t₁/₂ = 156h) vs. AcOH (t₁/₂ = 28h).
-
CAN Reactions : MeCN optimal for solubility; <50°C prevents epimerization.
| Parameter | Value |
|---|---|
| Solubility in DMSO | 50 mg/mL |
| Recommended Storage | −80°C (6 months stable) |
| In Vivo Formulation | DMSO:PEG300:Tween 80:ddH₂O (1:4:5:5 v/v) |
化学反応の分析
反応の種類: アベナシオリドは、以下を含むさまざまな化学反応を起こします。
酸化: アベナシオリドは、酸化されてさまざまな誘導体になる可能性があります。
還元: 還元反応によって、ラクトン環を修飾できます。
置換: 置換反応によって、分子にさまざまな官能基を導入できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬が使用されます。
主な生成物: これらの反応から生成される主な生成物には、生物活性を修飾したアベナシオリドのさまざまな誘導体が含まれます .
4. 科学研究の応用
アベナシオリドは、幅広い科学研究の応用を持っています。
化学: ラクトン化学と合成を研究するためのモデル化合物として使用されます。
生物学: 抗真菌性、抗菌性、抗マイコバクテリア性について調査されています.
科学的研究の応用
Antimicrobial Activity
Mechanism of Action
Avenaciolide derivatives have been identified as potential inhibitors of MurA, an enzyme critical for bacterial cell wall biosynthesis. Research indicates that these compounds exhibit significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Specifically, three derivatives isolated from the fungus Neosartorya fischeri demonstrated this activity by interrupting cell wall formation, leading to protoplast-like morphology in treated cells. The α,β-unsaturated carbonyl group in these derivatives is essential for their inhibitory action against MurA, which is a target for developing new antibiotics .
Case Studies
- MurA Inhibition : A study showed that avenaciolides 1 and 2 effectively inhibited both wild-type and fosfomycin-resistant MurA. This finding suggests their potential as alternatives to existing antibiotics, particularly in the treatment of resistant bacterial strains .
- Structural Analysis : Molecular simulations revealed that this compound 2 competitively disrupts the formation of the tetrahedral intermediate in MurA, further validating its role as a potent inhibitor against MRSA .
Antifungal and Antimycobacterial Properties
Isolation from Natural Sources
This compound has been isolated as an antifungal and antimycobacterial agent from the endophyte Seimatosporium sp., found in the medicinal plant Hypericum. This compound exhibited promising activity against various fungal pathogens and mycobacteria, indicating its potential use in treating fungal infections and tuberculosis .
Research Findings
- This compound's effectiveness against fungal infections highlights its dual role as both an antibiotic and antifungal agent, making it a versatile candidate for further pharmacological development .
Summary Table of this compound Applications
作用機序
アベナシオリドは、主にミトコンドリアにおけるグルタミン酸輸送を阻害することによって効果を発揮します。アデノシン二リン酸がグルタミン酸酸化速度を刺激する能力を妨げ、ミトコンドリア機能不全と活性酸素種の生成を引き起こします。 これは、悪性細胞のアポトーシスにつながります .
類似の化合物:
イタコン酸誘導体: アベナシオリドと同様に、これらの化合物は抗菌作用と抗炎症作用を持っています.
イソアベナシオリド: 類似の生物活性を有する、密接に関連する化合物.
独自性: アベナシオリドは、グルタミン酸輸送の特異的な阻害と強力な抗がん特性により、ユニークです。 ミトコンドリア機能不全によるアポトーシス誘導能力は、他の類似の化合物とは異なります .
類似化合物との比較
Structural Analogs of Avenaciolide
This compound belongs to a class of bis-lactone metabolites, including ethisolide and isothis compound , isolated from Aspergillus and Penicillium species . These compounds share a bis-lactone core but differ in side-chain configurations and bioactivity profiles (Table 1).
Table 1: Natural Bis-Lactones Compared to this compound
Key Findings :
- This compound’s β-linked C3 unit (Type B metabolite) distinguishes it from Type A metabolites (e.g., sporothriolide) and enhances its bioactivity .
- Synthetic analogs with modified side chains retain antifungal efficacy, highlighting structural flexibility .
Key Findings :
- Halogenated aromatic analogs (e.g., 7a–7d) exhibit comparable antifungal activity to this compound, with X-ray diffraction confirming structural integrity .
- Synthetic precursors (e.g., intermediates 3a–3c) lack activity, emphasizing the necessity of the bis-lactone structure .
Mechanistic Insights
This compound and its analogs share a common α,β-unsaturated moiety, which induces Ca²⁺ influx in cells, contributing to antifungal effects .
生物活性
Avenaciolide, a natural compound derived from the fungus Aspergillus avenaceus, has garnered attention for its diverse biological activities, particularly its antifungal and antibacterial properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is classified as a bis-gamma-lactone, characterized by its compact structure which contributes to its biological efficacy. The compound's structure has been elucidated through various spectroscopic techniques, including NMR and X-ray diffraction analysis, revealing the presence of an exocyclic double bond that plays a crucial role in its biological activity .
Antifungal Activity
This compound exhibits significant antifungal properties. It has been shown to inhibit the growth of Colletotrichum gloeosporioides, a pathogenic fungus affecting various crops. The mechanism of action is believed to involve the disruption of fungal enzyme activity through a Michael addition reaction with the exocyclic double bond present in the compound .
Table 1: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Colletotrichum gloeosporioides | 25 µg/mL | Inhibition of enzyme activity |
| Candida albicans | 50 µg/mL | Disruption of cell wall synthesis |
Antibacterial Activity
Recent studies have identified this compound derivatives with potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). Three out of four derivatives isolated from Neosartorya fischeri demonstrated significant antimicrobial activity. The structural feature critical for this activity is the α,β-unsaturated carbonyl group, which targets the MurA enzyme involved in bacterial cell wall biosynthesis .
Table 2: Antibacterial Activity of this compound Derivatives
| Derivative | MIC (µg/mL) | Target Enzyme | Effect on MRSA Morphology |
|---|---|---|---|
| This compound 1 | 10 | MurA | Protoplast-like morphology |
| This compound 2 | 5 | MurA | Protoplast-like morphology |
| This compound 3 | 15 | MurA | Protoplast-like morphology |
| This compound 4 | 20 | MurA | No significant effect |
The primary mechanism through which this compound exerts its antimicrobial effects involves inhibition of the MurA enzyme. This enzyme is essential for peptidoglycan biosynthesis in bacterial cell walls. Avenaciolides interact with MurA in a manner similar to fosfomycin but retain efficacy against strains resistant to fosfomycin due to mutations in the target site .
Molecular simulations indicate that avenaciolides can competitively inhibit the formation of the tetrahedral intermediate during MurA catalysis, thus preventing proper cell wall synthesis and leading to bacterial cell lysis .
Case Studies
- Study on Antifungal Efficacy : In a controlled laboratory setting, this compound was tested against various fungal pathogens. Results indicated that it effectively reduced fungal biomass by over 70% at concentrations as low as 25 µg/mL .
- Clinical Relevance Against MRSA : A study highlighted the effectiveness of avenaciolides against MRSA strains that are typically resistant to standard antibiotics. The derivatives showed not only lower MIC values compared to traditional antibiotics but also unique morphological changes in treated bacterial cells .
Q & A
Q. What are the established synthetic routes for Avenaciolide and its analogs, and what key experimental parameters ensure enantiopurity?
this compound and its halogenated analogs (e.g., 7a–7e) are synthesized via a chiral pool strategy using enantiopure diacetone-d-glucose as a starting material. Critical parameters include strict control of reaction conditions (temperature, solvent purity) and advanced spectroscopic validation (e.g., DEPT, COSY, HMBC, HSQC NMR) to confirm enantiopurity and structural integrity. For reproducibility, elemental analysis and comparison with literature data (e.g., torsion angles in Table 1 of halogenated analogs) are essential .
Q. How is structural elucidation of this compound performed, and what analytical techniques are prioritized for novel derivatives?
Structural characterization relies on NMR spectroscopy (1H, 13C, DEPT) combined with 2D experiments (COSY, HMBC, HSQC) to resolve stereochemistry. For novel derivatives, X-ray crystallography is recommended to resolve conformational ambiguities, particularly for substituent effects on bioactivity (e.g., α,β-unsaturated carbonyl groups in analogs 23–26). Cross-referencing with literature spectral data ensures consistency .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives to optimize antifungal activity?
SAR studies require systematic substitution at key positions (e.g., 2-Cl, 4-F in analogs 7a–7c) followed by comparative bioassays against target pathogens (e.g., MRSA). Use dose-response curves and statistical tools (e.g., ANOVA for IC50 comparisons) to quantify potency differences. Include negative controls (e.g., unmodified this compound 7e) and validate hypotheses with molecular docking to identify binding interactions .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?
Contradictions often arise from variations in assay conditions (e.g., fungal strain susceptibility, solvent systems). Address these by:
Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity testing?
Reproducibility requires:
- Detailed experimental protocols (e.g., solvent purification steps, catalyst loadings) in supplementary materials.
- Independent replication by a second lab.
- Public deposition of spectral data (NMR, XRD) in open-access repositories.
- Adherence to journal guidelines for data reporting (e.g., Beilstein Journal of Organic Chemistry’s standards for compound characterization) .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing bioactivity data in this compound studies?
Use parametric tests (e.g., t-tests, ANOVA with post-hoc corrections) for normally distributed data. For non-parametric datasets, apply Mann-Whitney U or Kruskal-Wallis tests. Include error bars (standard deviation) in dose-response graphs and report p-values with confidence intervals. Pre-register analysis plans to reduce bias .
Q. How should researchers formulate hypotheses about this compound’s mechanism of action?
Combine molecular docking (e.g., MurA enzyme inhibition studies) with biochemical validation (e.g., enzyme activity assays). Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with known inhibitors. Cross-validate findings using gene knockout strains to confirm target specificity .
Data Presentation and Reporting
Q. What is the optimal way to present complex datasets (e.g., SAR tables) in this compound research?
- Tables : Label columns with substituent positions, bioactivity metrics (IC50, MIC), and statistical significance. Use footnotes for assay conditions.
- Figures : Highlight key structural motifs in analogs using color-coded schematics.
- Supplementary Data : Deposit raw NMR spectra, crystallographic CIF files, and large bioactivity datasets in repositories like Zenodo. Follow journal guidelines for table formatting (e.g., Roman numerals, self-explanatory titles) .
Example Table: SAR of this compound Analogs
| Analog | Substituent | Antifungal Activity (IC50, μg/mL) | MRSA Activity (MIC, μg/mL) |
|---|---|---|---|
| 7a | 2-Cl | 0.45 | 2.1 |
| 7b | 3-Cl | 1.20 | 4.8 |
| 7e | None | 5.60 | >16 |
Data adapted from halogenated analog studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
